Indacrinone is a synthetic compound classified as a loop diuretic, primarily used in the treatment of conditions such as hypertension and edema. Its chemical structure is characterized by the formula and a molar mass of 365.21 g/mol. Indacrinone is notable for its unique mechanism of action, which involves inhibition of sodium reabsorption in the renal tubules, thus promoting diuresis (increased urine production) and uricosuria (increased uric acid excretion) . The compound exists as a racemic mixture of two enantiomers: the (R)-enantiomer, which exhibits diuretic activity, and the (S)-enantiomer, which counteracts some side effects associated with the (R)-form .
Indacrinone exhibits significant biological activity due to its pharmacological properties:
The synthesis of indacrinone involves several steps:
Research has indicated that indacrinone interacts with various biological systems:
Indacrinone shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Properties |
|---|---|---|
| Ethacrynic Acid | Similar diuretic action | Higher potency but more side effects |
| Furosemide | Loop diuretic | More commonly used; less selective for uric acid |
| Torsemide | Loop diuretic | Longer half-life; fewer side effects |
| Bumetanide | Loop diuretic | More potent; similar mechanism but different side effect profile |
Indacrinone's unique combination of diuretic and uricosuric properties sets it apart from these compounds, particularly due to its balanced activity between promoting urine output and facilitating uric acid excretion without significant hyperuricemia risk when dosed appropriately .
Indacrinone (C₁₈H₁₄Cl₂O₄) is a chiral compound with a molecular weight of 365.2 g/mol. Its structure comprises:
IUPAC Name: 2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid.
| Feature | Functional Group | Position |
|---|---|---|
| Core | Indanone | 1,2 |
| Halogenation | Cl | 6,7 |
| Alkylation | CH₃ | 2 |
| Aromatic Substitution | Ph | 2 |
| Ether Linkage | OCH₂COOH | 5 |
This architecture classifies Indacrinone as a loop diuretic, targeting the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.
Indacrinone exists as a racemic mixture of two enantiomers:
Developed by Merck & Co., Indacrinone was patented in the 1980s as a novel diuretic addressing the limitations of existing agents like furosemide, which often induced hyperuricemia.
Therapeutic Niche:
Indacrinone’s dual action—natriuresis and uricosuria—positions it as a first-line agent for hypertension with gout, where traditional diuretics exacerbate hyperuricemia.
Indacrinone inhibits NKCC2 via competitive binding, reducing sodium reabsorption and increasing urine output. The (R)-enantiomer dominates this effect, while the (S)-enantiomer enhances renal uric acid excretion.
Key Pharmacodynamic Effects:
| Parameter | Effect | Enantiomer Contribution |
|---|---|---|
| Sodium Excretion | ↑↑ | (R)-enantiomer |
| Uric Acid Clearance | ↑ | (S)-enantiomer |
| Potassium Excretion | Mild ↑ | Racemic mixture |
Indacrinone distinguishes itself through enantiomer-specific modulation, enabling tailored therapeutic ratios (e.g., 1:4 (R):S for isouricemia).
| Parameter | Value | Source |
|---|---|---|
| Onset | 2–4 hours | |
| Duration | 8–12 hours | |
| Metabolism | Hepatic (CYP450) → (-)-p-OH metabolite | |
| Excretion | Renal (Na⁺/Cl⁻ excretion) |
The active metabolite, (-)-p-OH, contributes to prolonged diuresis but lacks uricosuric activity.